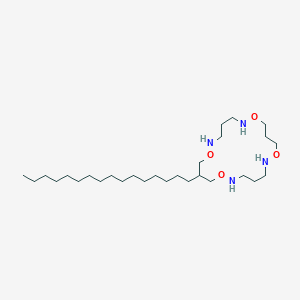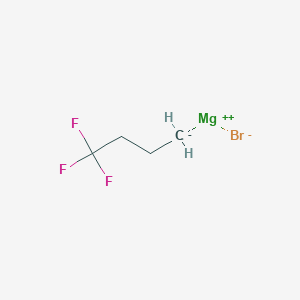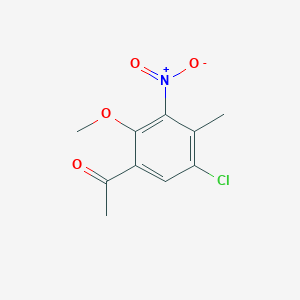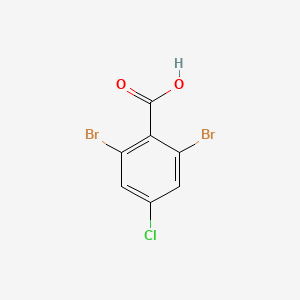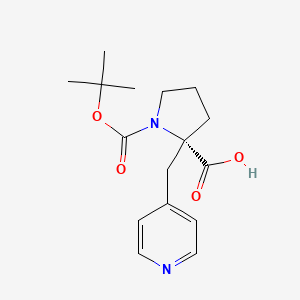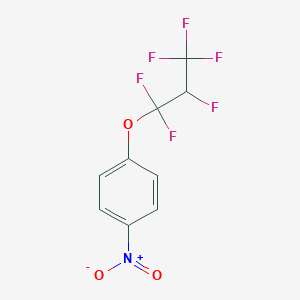
3,4-Bis(trifluoromethyl)benzotrichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(trifluoromethyl)benzotrichloride (3,4-BTMBC) is a halogenated compound that is classified as an organochloride. It is a colorless liquid that has a melting point of -27°C and a boiling point of 115°C. 3,4-BTMBC is an important synthetic intermediate used in many organic syntheses and is used in a variety of applications, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.
科学研究应用
3,4-Bis(trifluoromethyl)benzotrichloride has been studied extensively in scientific research due to its unique properties. It has been used in studies of the mechanism of action of organochloride compounds, as well as in the synthesis of various organic compounds. It has also been used in the synthesis of dyes, perfumes, and pharmaceuticals. 3,4-Bis(trifluoromethyl)benzotrichloride has also been used in studies of the biochemistry and physiology of cells, as well as in studies of the effects of organochlorides on the environment.
作用机制
The mechanism of action of 3,4-Bis(trifluoromethyl)benzotrichloride is not yet fully understood, but it is believed to involve the binding of the compound to the cell membrane, which then triggers a cascade of biochemical reactions. This can lead to the activation of enzymes and other proteins, which can then result in changes in the cell’s physiology.
Biochemical and Physiological Effects
3,4-Bis(trifluoromethyl)benzotrichloride has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit the activity of enzymes involved in the metabolism of lipids and proteins, as well as to inhibit the activity of proteins involved in the transport of ions across cell membranes. It has also been shown to inhibit the activity of proteins involved in the regulation of gene expression.
实验室实验的优点和局限性
The main advantage of using 3,4-Bis(trifluoromethyl)benzotrichloride in lab experiments is that it is a relatively non-toxic compound that is easy to handle. It is also relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that 3,4-Bis(trifluoromethyl)benzotrichloride can be highly toxic if inhaled or ingested, and should be handled with care.
未来方向
There are many potential future directions for research involving 3,4-Bis(trifluoromethyl)benzotrichloride. These include further studies of its mechanism of action, as well as studies of its effects on the environment. Additionally, further research could be done to explore its potential applications in the fields of pharmaceuticals, agrochemicals, and specialty chemicals. Finally, further research could be done to explore the potential uses of 3,4-Bis(trifluoromethyl)benzotrichloride in the synthesis of dyes, perfumes, and other organic compounds.
合成方法
3,4-Bis(trifluoromethyl)benzotrichloride can be synthesized by two different methods: the direct method and the indirect method. The direct method involves the reaction of trifluoromethylbenzoyl chloride with thionyl chloride in dichloromethane. The indirect method involves the reaction of trifluoromethylbenzoyl chloride with phosphorus pentachloride in a mixture of dichloromethane and acetonitrile. Both methods yield 3,4-Bis(trifluoromethyl)benzotrichloride in high yields.
属性
IUPAC Name |
4-(trichloromethyl)-1,2-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3F6/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPQCHMZMNTMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803564 |
Source


|
| Record name | 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
CAS RN |
63516-34-7 |
Source


|
| Record name | 4-(Trichloromethyl)-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10803564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

